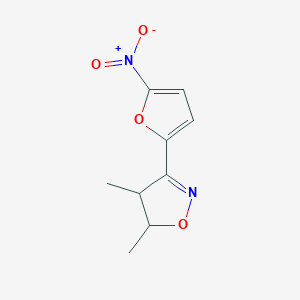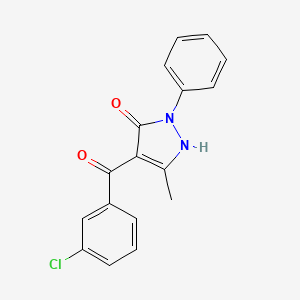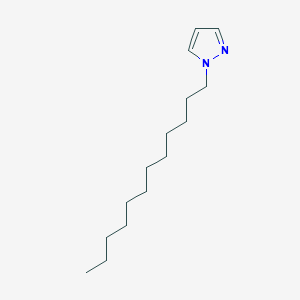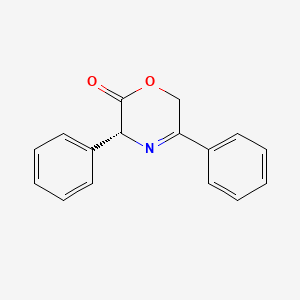![molecular formula C17H14O3 B14506367 Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate CAS No. 63443-22-1](/img/structure/B14506367.png)
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate, also known as 4′-Formylbiphenyl-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . This compound is characterized by the presence of a formyl group and a benzoate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form the ester . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-[2-(4-carboxyphenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(4-hydroxyphenyl)ethenyl]benzoate.
Substitution: 4-[2-(4-nitrophenyl)ethenyl]benzoate (nitration product).
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the ethenyl linkage.
Ethyl 4-[2-(4-formylphenyl)ethenyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Propiedades
Número CAS |
63443-22-1 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 4-[2-(4-formylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H14O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h2-12H,1H3 |
Clave InChI |
XDIKKTWHJQIPCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


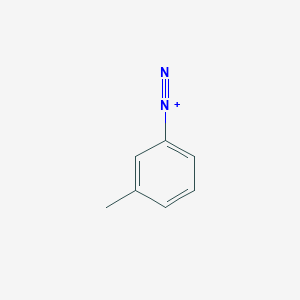
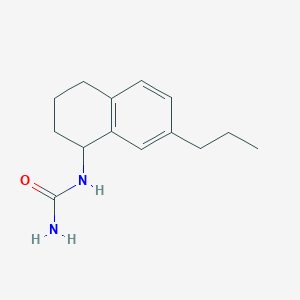


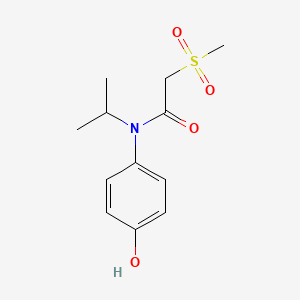
![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)

![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
